
1,3,7,8-Tétraméthylxanthine
Vue d'ensemble
Description
PMID28870136-Composé-36 est un médicament de petite molécule développé par le St. Jude Children’s Research Hospital. Il s’agit d’un inhibiteur de petite molécule sélectif et irréversible de la tyrosine kinase de Bruton. Ce composé est étudié pour son potentiel à traiter la polyarthrite rhumatoïde et a montré son efficacité dans des modèles précliniques de la maladie .
Applications De Recherche Scientifique
PMID28870136-Compound-36 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Bruton’s tyrosine kinase. In biology, it is used to investigate the role of Bruton’s tyrosine kinase in cell signaling and proliferation. In medicine, it is being studied for its potential to treat rheumatoid arthritis and other diseases involving Bruton’s tyrosine kinase. In industry, it may be used in the development of new drugs targeting Bruton’s tyrosine kinase .
Mécanisme D'action
PMID28870136-Composé-36 exerce ses effets en inhibant sélectivement et irréversiblement la tyrosine kinase de Bruton. Cette inhibition empêche l’activation des voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Les cibles moléculaires de ce composé comprennent la tyrosine kinase de Bruton et d’autres kinases apparentées .
Orientations Futures
The potential shown by methylxanthines in such a wide range of conditions should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .
Analyse Biochimique
Biochemical Properties
1,3,7,8-Tetramethylxanthine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where 1,3,7,8-Tetramethylxanthine acts as an antagonist. This interaction prevents the binding of adenosine, leading to increased neuronal activity and alertness. Additionally, 1,3,7,8-Tetramethylxanthine inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) within cells .
Cellular Effects
1,3,7,8-Tetramethylxanthine influences various cellular processes. It enhances cell signaling pathways by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to changes in gene expression and cellular metabolism. In neurons, 1,3,7,8-Tetramethylxanthine promotes the release of neurotransmitters such as dopamine and norepinephrine, thereby enhancing cognitive function and mood .
Molecular Mechanism
At the molecular level, 1,3,7,8-Tetramethylxanthine exerts its effects through several mechanisms. It binds to adenosine receptors, blocking their inhibitory effects on neurotransmitter release. This binding increases neuronal firing and neurotransmitter release. Additionally, 1,3,7,8-Tetramethylxanthine inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP. The elevated cAMP levels activate PKA, leading to phosphorylation of various target proteins and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,7,8-Tetramethylxanthine can vary over time. The compound is relatively stable, but its effects may diminish with prolonged exposure due to receptor desensitization. Studies have shown that repeated administration of 1,3,7,8-Tetramethylxanthine can lead to tolerance, where higher doses are required to achieve the same effects. Long-term exposure may also result in changes in gene expression and cellular adaptation .
Dosage Effects in Animal Models
The effects of 1,3,7,8-Tetramethylxanthine in animal models vary with dosage. At low doses, it enhances cognitive function and alertness without significant adverse effects. At high doses, 1,3,7,8-Tetramethylxanthine can cause toxicity, including symptoms such as restlessness, tremors, and increased heart rate. The threshold for toxic effects varies among different animal species, and careful dosage management is essential in experimental settings .
Metabolic Pathways
1,3,7,8-Tetramethylxanthine is metabolized primarily in the liver. It undergoes demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes. The primary metabolites include 1,3,7-trimethylxanthine and 1,3,8-trimethylxanthine. These metabolites are further broken down and excreted in the urine. The metabolic pathways of 1,3,7,8-Tetramethylxanthine are similar to those of caffeine, with some variations in the specific enzymes involved .
Transport and Distribution
Within cells, 1,3,7,8-Tetramethylxanthine is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to various tissues, including the liver, kidneys, and muscles. Transporters such as organic cation transporters may facilitate its uptake into cells .
Subcellular Localization
1,3,7,8-Tetramethylxanthine is primarily localized in the cytoplasm and nucleus of cells. It can interact with nuclear receptors and influence gene expression. Post-translational modifications, such as phosphorylation, may affect its localization and activity. The compound’s ability to modulate cAMP levels also impacts its subcellular distribution and function .
Méthodes De Préparation
La préparation de PMID28870136-Composé-36 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode consiste à ajouter un solvant, une source d’azote, un composé carbonylé et un catalyseur dans un réacteur à haute pression. L’hydrogène est introduit jusqu’à ce que la pression atteigne 0,1 à 3,0 MPa, et la température de réaction est contrôlée entre 30 et 180 degrés Celsius pendant 0,1 à 36 heures . Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais à plus grande échelle, avec des conditions optimisées pour un rendement et une pureté plus élevés.
Analyse Des Réactions Chimiques
PMID28870136-Composé-36 subit diverses réactions chimiques, y compris l’oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent l’hydrogène, les catalyseurs et des températures et pressions contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .
Applications de la recherche scientifique
PMID28870136-Composé-36 a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme outil pour étudier l’inhibition de la tyrosine kinase de Bruton. En biologie, il est utilisé pour étudier le rôle de la tyrosine kinase de Bruton dans la signalisation cellulaire et la prolifération. En médecine, il est étudié pour son potentiel à traiter la polyarthrite rhumatoïde et d’autres maladies impliquant la tyrosine kinase de Bruton. Dans l’industrie, il peut être utilisé dans le développement de nouveaux médicaments ciblant la tyrosine kinase de Bruton .
Comparaison Avec Des Composés Similaires
PMID28870136-Composé-36 est unique en sa sélectivité et son inhibition irréversible de la tyrosine kinase de Bruton. Des composés similaires comprennent d’autres inhibiteurs de la tyrosine kinase de Bruton, tels que PMID28870136-Composé-37 et PMID28870136-Composé-38. Ces composés peuvent avoir des profils de sélectivité et des mécanismes d’action différents, mais ils ciblent tous la tyrosine kinase de Bruton .
Propriétés
IUPAC Name |
1,3,7,8-tetramethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHOHMIVKIHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232215 | |
| Record name | 1-Methylcaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-66-6 | |
| Record name | 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


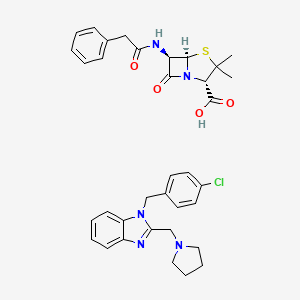

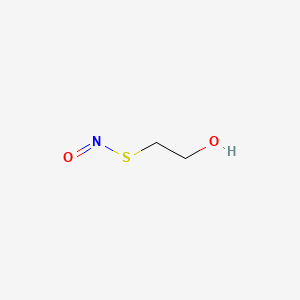
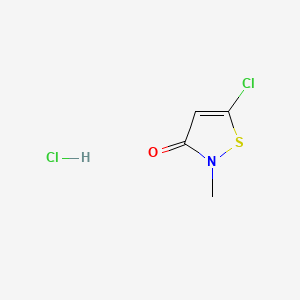
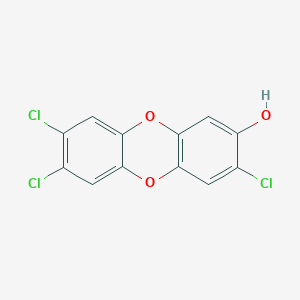
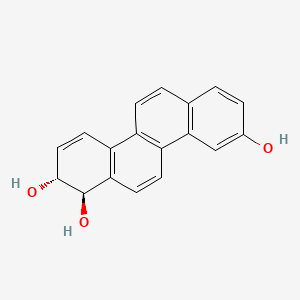

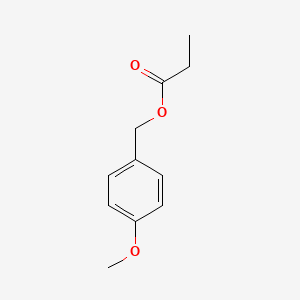
![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)

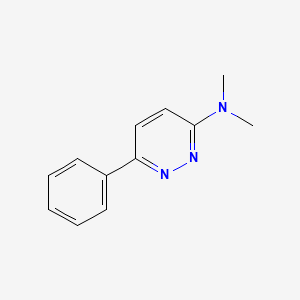
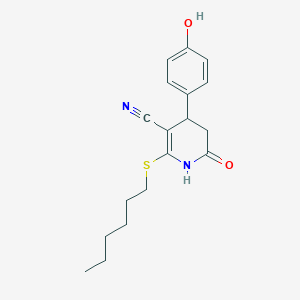
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
